- Ni-Catalyzed Synthesis of Thiocarboxylic Acid DerivativesOrganic Letters, 2022, 24(2), 619-624,
Cas no 89980-69-8 (Magnesium,bromo(3,4-dimethoxyphenyl)-)

Magnesium,bromo(3,4-dimethoxyphenyl)- 化学的及び物理的性質
名前と識別子
-
- Magnesium,bromo(3,4-dimethoxyphenyl)-
- 3,4-Dimethoxyphenylmagnesium Bromide
- 3,4-Dimethoxyphenylmagnesiumbromide,0.5MsolutioninTHF,inresealablebottle
- magnesium,1,2-dimethoxybenzene-5-ide,bromide
- 3,4-DiMethoxyphenylMagnesiuM broMide, 0.5M in THF
- Benzene, 1,2-dimethoxy-, magnesium complex (ZCI)
- Bromo(3,4-dimethoxyphenyl)magnesium (ACI)
-
- MDL: MFCD01311476
- インチ: 1S/C8H9O2.BrH.Mg/c1-9-7-5-3-4-6-8(7)10-2;;/h3,5-6H,1-2H3;1H;/q;;+1/p-1
- InChIKey: BHTPZWCAIHFRSY-UHFFFAOYSA-M
- ほほえんだ: Br[Mg]C1C=C(OC)C(OC)=CC=1
計算された属性
- せいみつぶんしりょう: 239.96400
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 209
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 互変異性体の数: 何もない
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 色と性状: 未確定
- 密度みつど: 0.960 g/mL at 25 °C
- ふってん: 65 °C
- フラッシュポイント: 華氏温度:1.4°f< br / >摂氏度:-17°C< br / >
- すいようせい: Reacts with water.
- PSA: 18.46000
- LogP: 2.34960
- かんど: Air & Moisture Sensitive
- 濃度: 0.5 M in THF
- ようかいせい: 未確定
Magnesium,bromo(3,4-dimethoxyphenyl)- セキュリティ情報
-
記号:
- シグナルワード:Danger
- 危害声明: H225-H302-H319-H335-H351
- 警告文: P210-P280-P301+P312+P330-P305+P351+P338-P370+P378-P403+P235
- 危険物輸送番号:UN 2924 3/PG 2
- WGKドイツ:3
- 危険カテゴリコード: 11-19-36/37-40
- セキュリティの説明: S16; S26; S36/37/39; S45
-
危険物標識:
- ちょぞうじょうけん:2-8°C
- 危険レベル:3
- リスク用語:R11
Magnesium,bromo(3,4-dimethoxyphenyl)- 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Magnesium,bromo(3,4-dimethoxyphenyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D821437-100ml |
3,4-Dimethoxyphenylmagnesium bromide |
89980-69-8 | 0.5 M solution in THF, MkSeal | 100ml |
¥2,588.00 | 2022-01-11 | |
BAI LING WEI Technology Co., Ltd. | A01238162-50ml |
Magnesium,bromo(3,4-dimethoxyphenyl)- |
89980-69-8 | N/A | 50ml |
¥1536 | 2023-11-24 | |
BAI LING WEI Technology Co., Ltd. | J20F214127-100ml |
3,4-Dimethoxyphenylmagnesium bromide, 0.5M 2-MeTHF |
89980-69-8 | 0.97 | 100ml |
¥12144 | 2023-11-24 | |
BAI LING WEI Technology Co., Ltd. | J20F214127-50ml |
3,4-Dimethoxyphenylmagnesium bromide, 0.5M 2-MeTHF |
89980-69-8 | 0.97 | 50ml |
¥7810 | 2023-11-24 | |
A2B Chem LLC | AH86498-100ml |
3,4-DIMETHOXYPHENYLMAGNESIUM BROMIDE |
89980-69-8 | 100ml |
$522.00 | 2023-12-29 | ||
eNovation Chemicals LLC | D628282-50ml |
3,4-Dimethoxyphenylmagnesium bromide |
89980-69-8 | 97% | 50ml |
$339 | 2025-02-26 | |
eNovation Chemicals LLC | D628282-50ml |
3,4-Dimethoxyphenylmagnesium bromide |
89980-69-8 | 97% | 50ml |
$339 | 2025-02-28 | |
eNovation Chemicals LLC | D628282-100ml |
3,4-Dimethoxyphenylmagnesium bromide |
89980-69-8 | 97% | 100ml |
$640 | 2025-02-28 | |
BAI LING WEI Technology Co., Ltd. | 238162-50ML |
3,4-Dimethoxyphenylmagnesium bromide, 0.5 M solution in THF, J&KSeal |
89980-69-8 | 50ML |
¥ 1306 | 2022-04-26 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 561975-50ML |
Magnesium,bromo(3,4-dimethoxyphenyl)- |
89980-69-8 | 50ml |
¥2640.09 | 2023-12-03 |
Magnesium,bromo(3,4-dimethoxyphenyl)- 合成方法
ごうせいかいろ 1
ごうせいかいろ 2
- Ni-Catalyzed C(sp3)-O Arylation of α-Hydroxy EstersOrganic Letters, 2021, 23(24), 9485-9489,
ごうせいかいろ 3
1.2 Solvents: Tetrahydrofuran ; 46 °C; 30 min, reflux
- A total synthesis of (+)-brazilinTetrahedron Letters, 2020, 61(26),,
ごうせいかいろ 4
1.2 Solvents: Tetrahydrofuran ; 1 h; 0 °C
- Synthesis of C-Analogues of β-Glucogallin and Aldose Reductase Inhibition StudiesEuropean Journal of Organic Chemistry, 2017, 2017(48), 7283-7294,
ごうせいかいろ 5
- Ring substitution influences oxidative cyclisation and reactive metabolite formation of nordihydroguaiaretic acid analoguesBioorganic & Medicinal Chemistry, 2015, 23(21), 7007-7014,
ごうせいかいろ 6
- Anomalous acetoxylation of aromatic nuclei: some structural requirements in the substrateAustralian Journal of Chemistry, 1981, 34(1), 115-29,
ごうせいかいろ 7
1.2 Reagents: Iodine ; rt; rt → reflux; 12 h, reflux
- Dual Inhibitors of Phosphodiesterase-4 and Serotonin ReuptakeJournal of Medicinal Chemistry, 2009, 52(6), 1530-1539,
ごうせいかいろ 8
- The Cyclopropane Ring as a Reporter of Radical Leaving-Group Reactivity for Ni-Catalyzed C(sp3)-O ArylationJournal of the American Chemical Society, 2020, 142(30), 13246-13254,
ごうせいかいろ 9
- Discovery of benzhydrol-oxaborole derivatives as Streptococcus pneumoniae leucyl-tRNA synthetase inhibitorsBioorganic & Medicinal Chemistry, 2021, 29,,
ごうせいかいろ 10
1.2 Solvents: Tetrahydrofuran ; rt
- Facile Formation of 5-Acylated-2-hydroxymethyl-furans from Open Chain D-Glucosyl-Alkyl/Aryl KetonesChemistrySelect, 2016, 1(18), 6004-6007,
Magnesium,bromo(3,4-dimethoxyphenyl)- Raw materials
Magnesium,bromo(3,4-dimethoxyphenyl)- Preparation Products
Magnesium,bromo(3,4-dimethoxyphenyl)- 関連文献
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Joseph P. Michael Nat. Prod. Rep. 2005 22 603
-
John R. Lewis Nat. Prod. Rep. 2001 18 95
-
Takuri Ozaki,Yuichi Kobayashi Org. Chem. Front. 2015 2 328
-
Takashi Kamikubo,Kunio Ogasawara Chem. Commun. 1998 783
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Kenneth W. Bentley Nat. Prod. Rep. 2004 21 395
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6. An easy route to synthetic analogues of radicamine B, codonopsine and codonopsinine from d-mannitolSuresh Dharuman,Ashok Kumar Palanivel,Yashwant D. Vankar Org. Biomol. Chem. 2014 12 4983
-
Claire-Marie Martinez,Anne Neud?rffer,Martine Largeron Org. Biomol. Chem. 2012 10 3739
Magnesium,bromo(3,4-dimethoxyphenyl)-に関する追加情報
Magnesium, Bromo(3,4-Dimethoxyphenyl)- (CAS No. 89980-69-8)
Magnesium, bromo(3,4-dimethoxyphenyl)- is a versatile organomagnesium compound with the CAS registry number 89980-69-8. This compound has garnered significant attention in the fields of organic synthesis and materials science due to its unique chemical properties and potential applications. The structure of this compound consists of a magnesium atom bonded to a bromine atom and a substituted phenyl group (3,4-dimethoxyphenyl), which imparts it with distinct reactivity and functionality.
Recent studies have highlighted the role of magnesium bromides in various catalytic processes and as intermediates in the synthesis of complex organic molecules. The 3,4-dimethoxyphenyl substituent in this compound introduces electron-donating groups (methoxy groups) that influence the electronic properties of the aromatic ring. This modification enhances the compound's stability and reactivity under specific reaction conditions. Researchers have explored its use in cross-coupling reactions, such as Suzuki-Miyaura coupling, where it serves as a valuable precursor for constructing biaryl compounds with high efficiency.
The synthesis of magnesium, bromo(3,4-dimethoxyphenyl)- typically involves the reaction of magnesium metal with an appropriate bromide precursor. This process is often carried out under inert conditions to ensure the formation of a stable organomagnesium species. The resulting compound is highly reactive and can be used in various nucleophilic substitution reactions or as a building block for more complex structures.
One of the most promising applications of this compound lies in its ability to facilitate the construction of heterocyclic frameworks. Recent advancements in medicinal chemistry have demonstrated its utility in synthesizing bioactive compounds with potential pharmacological activity. For instance, derivatives of magnesium bromides have been employed in the development of anti-inflammatory agents and anticancer drugs.
In addition to its role in organic synthesis, magnesium, bromo(3,4-dimethoxyphenyl)- has shown potential in materials science. Its unique electronic properties make it a candidate for use in organic electronics, such as semiconducting polymers and light-emitting diodes (LEDs). Researchers are actively investigating its ability to form stable charge-transfer complexes with other organic semiconductors.
From an environmental standpoint, understanding the fate and transport of magnesium bromides in natural systems is crucial for assessing their potential impact on ecosystems. Studies have shown that these compounds exhibit moderate persistence in aquatic environments but are generally not considered hazardous under normal handling conditions.
In conclusion, magnesium, bromo(3,4-dimethoxyphenyl)- (CAS No. 89980-69-8) is a multifaceted organomagnesium compound with significant implications across various scientific disciplines. Its unique chemical properties and versatility make it an invaluable tool for researchers and industry professionals alike. As ongoing research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an even greater role in advancing modern chemistry.
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